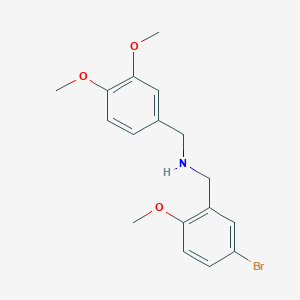![molecular formula C19H24O4 B444964 Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate](/img/structure/B444964.png)
Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate is an organic compound with the molecular formula C19H24O4 and a molecular weight of 316.39 g/mol This compound is characterized by the presence of a furoate ester linked to a tert-butylphenoxy group via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate typically involves the esterification of 5-[(4-tert-butylphenoxy)methyl]-2-furoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of isopropyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butylphenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 5-[(4-tert-butylphenoxy)methyl]-2-furanmethanol.
Substitution: Halogenated derivatives of the tert-butylphenoxy group.
Aplicaciones Científicas De Investigación
Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of isopropyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate involves its interaction with specific molecular targets. The compound may exert its effects by modulating enzyme activity or binding to receptor sites. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
Isopropyl 5-[(4-tert-butylphenoxy)methyl]-2-furamide: Similar structure but with an amide group instead of an ester.
Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate: Another ester derivative with slight structural variations.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of a tert-butylphenoxy group.
Propiedades
Fórmula molecular |
C19H24O4 |
|---|---|
Peso molecular |
316.4g/mol |
Nombre IUPAC |
propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C19H24O4/c1-13(2)22-18(20)17-11-10-16(23-17)12-21-15-8-6-14(7-9-15)19(3,4)5/h6-11,13H,12H2,1-5H3 |
Clave InChI |
WRIAJZDLEAUBEU-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C(C)(C)C |
SMILES canónico |
CC(C)OC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2-METHOXYPHENYL)METHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B444888.png)
![1-(3,5-Bis{[4-(2,5-dimethylphenyl)-1-piperazinyl]carbonyl}benzoyl)-4-(2,5-dimethylphenyl)piperazine](/img/structure/B444889.png)
![Isopropyl 4,5-dimethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B444891.png)

![1-(3,4-DIMETHOXYBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444896.png)
![1-(3,4-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B444899.png)


METHANONE](/img/structure/B444903.png)
![1-(3,4-dimethoxybenzoyl)-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B444904.png)
